3-Nitropyrrole
Overview
Description
Synthesis Analysis
The synthesis of 3-Nitropyrrole involves various chemical strategies. Morgan and Morrey (1966) detailed the preparation of 2- and 3-nitropyrrole, highlighting the properties and structural assignments confirmed by NMR spectra (Morgan & Morrey, 1966). Another efficient synthesis route from nitroalkenes and Tosylmethyl Isocyanides was presented by Have, Leusink, and Leusen (1996), showcasing a base-induced addition leading to 3(4)-nitropyrroles with various substituents (Have, Leusink, & Leusen, 1996).
Molecular Structure Analysis
The molecular structure of 3-Nitropyrrole is characterized by the presence of a nitro group attached to the pyrrole ring, influencing its electronic and physical properties. The electronic spectra and structures of nitropyrroles have been studied by Yoshida, Kobayashi, and Yamada (1972), providing insights into the localization of molecular orbitals and π-electron densities (Yoshida, Kobayashi, & Yamada, 1972).
Chemical Reactions and Properties
3-Nitropyrrole participates in various chemical reactions, including conjugate additions and cycloadditions, to form highly functionalized derivatives. Santos et al. (2009) reported the synthesis of N-hydroxypyrrole derivatives through formal [3+2] cycloaddition reactions of enamines and nitroso alkenes (Santos et al., 2009). Moreover, the electrocyclization of 2,3-(dialkenyl)-4-nitropyrroles leading to 3-nitroindoles has been explored by Have and Leusen (1998), demonstrating the thermal and solvent influences on product distribution (Have & Leusen, 1998).
Scientific Research Applications
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Pharmaceutical Chemistry
- Application : Pyrrole, the parent compound of 3-Nitropyrrole, is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Method : Trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
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Nucleic Acids Research
- Application : 5-nitroindole, a related compound to 3-Nitropyrrole, has been used as a universal base in DNA duplexes . These bases have been incorporated into DNA to prepare primers for PCR and sequencing because they increase the effective size of the primer without augmenting base-pairing multiplicity .
- Method : The 5-nitroindole bases do not base pair with the nucleotide opposite them, but intercalate between this base and an adjacent Watson–Crick pair .
- Results : The 5-nitroindole-containing duplexes exist as a dynamic mixture of two different stacking configurations exchanging fast on the chemical shift timescale .
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DNA Sequencing and PCR
- Application : 3-Nitropyrrole and 5-nitroindole have been used as universal bases in primers for DNA sequencing and PCR .
- Method : These bases have been incorporated into DNA to prepare primers for PCR and sequencing .
- Results : The use of these bases in primers increases the effective size of the primer without augmenting base-pairing multiplicity .
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Stacking Interaction with Natural Nucleobases
- Application : Stacking interactions between 3-Nitropyrrole and natural nucleobases have been studied . These interactions are important in understanding the behavior of 3-Nitropyrrole when incorporated into DNA .
- Method : Stacking energies between canonical nucleobases and 3-Nitropyrrole were estimated by use of molecular orbital (MO) and molecular mechanics (MM) calculations .
- Results : The detailed analysis of the energy profiles revealed the importance of the London dispersion energy to stabilize the stacked dimers and electrostatic interactions to determine the orientation of 3-Nitropyrrole to the nucleobases in the dimers .
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Synthesis of Bioactive Heterocycles
- Application : Pyrrole, the parent compound of 3-Nitropyrrole, is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Method : A compound with trifluoromethyl group at position 3 of the aryl ring displayed good antidiabetic activity . A mild and convenient method for the synthesis of 4(3)-substituted 3-(4)-nitropyrrole was proposed from nitro olefins and TosMIC in ionic liquid 1-butyl-3-methylimidazolium bromide ([bmIm] Br) .
- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Future Directions
While specific future directions for 3-Nitropyrrole are not mentioned in the retrieved papers, pyrrole and its derivatives have been the subject of extensive research due to their diverse biological activities . This suggests that further exploration of 3-Nitropyrrole and its potential applications could be a promising area of future research.
properties
IUPAC Name |
3-nitro-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJNBPNACKZWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208042 | |
Record name | 3-Nitropyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitropyrrole | |
CAS RN |
5930-94-9 | |
Record name | 3-Nitropyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitropyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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